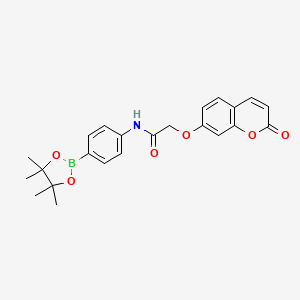

2-((2-Oxo-2H-chromen-7-yl)oxy)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

2-((2-Oxo-2H-chromen-7-yl)oxy)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a hybrid organic-boron compound combining a coumarin core with a boronic ester-functionalized phenylacetamide. The coumarin moiety (2-oxo-2H-chromene) is a well-studied scaffold known for its photophysical properties and biological activities, including anti-inflammatory and anticancer effects . The acetamide group at the 7-position of the coumarin is linked to a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a protected boronic acid commonly used in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name |

2-(2-oxochromen-7-yl)oxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BNO6/c1-22(2)23(3,4)31-24(30-22)16-7-9-17(10-8-16)25-20(26)14-28-18-11-5-15-6-12-21(27)29-19(15)13-18/h5-13H,14H2,1-4H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNLMPQYGHKHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)COC3=CC4=C(C=C3)C=CC(=O)O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-((2-Oxo-2H-chromen-7-yl)oxy)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a synthetic derivative belonging to the class of coumarin-based compounds. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure

The compound's structure can be broken down as follows:

- Coumarin moiety : The 2-oxo-2H-chromen-7-yl group contributes to its biological activity.

- Boronic acid derivative : The presence of a boron atom in the structure may enhance its interaction with biological targets.

Antimicrobial Activity

Research has shown that coumarin derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated their effectiveness against various bacterial strains. The specific compound under review has not been extensively tested for antimicrobial activity; however, its structural analogs have shown promising results in inhibiting bacterial growth.

Anticancer Properties

Coumarins are recognized for their potential anticancer effects. A study involving structurally related coumarin derivatives demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways. The specific compound may share similar properties due to its structural features.

Enzyme Inhibition

Enzyme inhibition is a critical aspect of many therapeutic agents. The compound's coumarin backbone suggests potential inhibitory effects on enzymes involved in metabolic processes. For example, flavonoids with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are relevant in inflammation and cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds. The presence of specific functional groups in the compound influences its interaction with biological targets. For instance:

- The boron-containing moiety may enhance binding affinity to certain proteins or enzymes.

- Modifications at the coumarin position can lead to variations in potency and selectivity against different biological targets.

Table 1 summarizes findings from various studies related to coumarin derivatives and their biological activities:

| Compound Type | Activity Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| Coumarin Derivatives | Antimicrobial | 0.5 - 10 µM | |

| Coumarin Derivatives | Anticancer | 1 - 5 µM | |

| Flavonoid Analogues | Enzyme Inhibition | 0.042 - 42 µM |

Case Studies

- Case Study on Anticancer Activity : A study evaluated the anticancer effects of a series of coumarin derivatives on human cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics.

- Case Study on Antimicrobial Properties : Research conducted on a group of synthesized coumarins revealed that specific substitutions improved activity against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its boronic ester and coumarin-acetamide hybrid architecture. Key analogues include:

Stability and Reactivity

- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability against hydrolysis compared to unprotected boronic acids, critical for storage and in vivo applications .

- Acetamide derivatives generally exhibit higher metabolic stability than ester or carboxylic acid analogues, as seen in comparisons with flurbiprofen hybrids .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((2-Oxo-2H-chromen-7-yl)oxy)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?

- Methodological Answer : The compound can be synthesized via a multi-step process. First, introduce the boronate ester group to the phenyl ring using Suzuki-Miyaura coupling (Pd catalysts, e.g., Pd(PPh₃)₄) to functionalize the aryl halide precursor. Next, conjugate the chromen-7-yloxyacetamide moiety via nucleophilic substitution or esterification. For example, ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate derivatives (as in ) can be hydrolyzed to the carboxylic acid and coupled to the boronate-containing aniline using EDCI/HOBt activation . Optimize reaction conditions (e.g., solvent: DMF/THF; base: K₂CO₃) to minimize side products like unreacted intermediates or hydrolysis of the boronate ester.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., 13C NMR δ ~165 ppm for the acetamide carbonyl; δ ~30 ppm for tetramethyl groups in the dioxaborolane ring) .

- Mass Spectrometry (ESI/APCI+) : Confirm molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and isotopic patterns consistent with boron (¹¹B/¹⁰B).

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethyl acetate), use SHELXL for refinement (as in ) to resolve bond angles and confirm stereochemistry .

Q. What solvents and storage conditions are recommended to stabilize the boronate ester moiety?

- Methodological Answer : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the dioxaborolane ring. Use anhydrous DCM or THF for reactions. Store the compound under inert gas (N₂/Ar) at –20°C in sealed vials with desiccants (e.g., molecular sieves). Monitor stability via periodic ¹H NMR in CDCl₃ to detect degradation peaks .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the boronate ester in cross-coupling reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states during Suzuki-Miyaura coupling. Focus on the boron-oxygen bond dissociation energy and steric effects from the tetramethyl groups. Compare computational results with experimental yields (e.g., reports >80% yields for arylboronates under similar conditions). Use software like Gaussian or ORCA for simulations, and validate with kinetic studies (e.g., variable-temperature NMR) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : If NMR suggests a planar chromen-2-one ring but X-ray shows puckering:

- Dynamic Effects : Perform VT-NMR (variable temperature) to detect conformational flexibility.

- Twinned Crystals : Use SHELXD to identify twinning (common in coumarin derivatives) and re-refine data with HKL-3000 .

- Polymorphism : Screen crystallization conditions (e.g., solvent mixtures, cooling rates) to isolate dominant polymorphs. Reference similar structures in the Cambridge Structural Database (CSD) .

Q. How can side reactions during acetamide coupling be minimized?

- Methodological Answer :

- Activation Efficiency : Use coupling agents like HATU instead of EDCI for sterically hindered amines.

- Borate Stability : Pre-activate the carboxylic acid (e.g., as a mixed anhydride) before adding the boronate-containing aniline to avoid nucleophilic attack on the dioxaborolane.

- Byproduct Analysis : Monitor reaction progress via LC-MS and isolate side products (e.g., N-acylurea) using flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. What are the challenges in scaling up the synthesis for in vivo studies?

- Methodological Answer :

- Purification : Replace column chromatography with recrystallization (e.g., from EtOAc/hexane) for large batches.

- Boron Quantification : Use ICP-MS to verify boron content (critical for bioavailability studies).

- Toxicity Screening : Perform preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) to ensure the boronate ester does not hydrolyze into toxic boric acid .

Data Analysis & Experimental Design

Q. How to design experiments to study the compound’s fluorescence properties?

- Methodological Answer :

- Solvent Effects : Measure fluorescence quantum yield (quinine sulfate as standard) in solvents of varying polarity (e.g., cyclohexane, DMSO).

- pH Sensitivity : Titrate from pH 2–12 and monitor emission shifts (chromen-2-one is pH-sensitive).

- Quenching Studies : Add incremental amounts of metal ions (e.g., Fe³⁺, Cu²⁺) to assess boronate-analyte interactions .

Q. What statistical methods are appropriate for analyzing biological activity data?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values from dose-response curves. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For structure-activity relationships (SAR), employ multivariate analysis (e.g., PCA) to correlate substituent effects (e.g., boronate position) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.